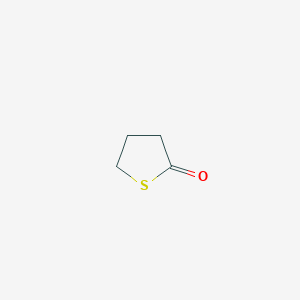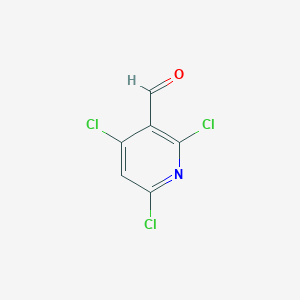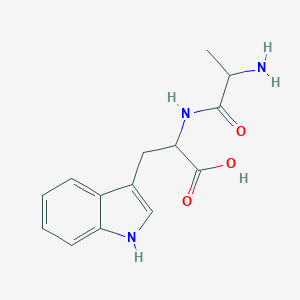![molecular formula C9H16 B090143 6,6-Dimethylbicyclo[3.1.1]heptane CAS No. 127-92-4](/img/structure/B90143.png)
6,6-Dimethylbicyclo[3.1.1]heptane
Vue d'ensemble
Description
6,6-Dimethylbicyclo[3.1.1]heptane, commonly known as norbornane, is a bicyclic hydrocarbon molecule with the chemical formula C7H12. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. Norbornane is widely used in scientific research due to its unique chemical properties and applications in various fields.
Mécanisme D'action
Norbornane does not have any known mechanism of action as it is not used as a drug or medication. However, it is known to have a stable and rigid structure that makes it useful for studying the behavior of cyclic hydrocarbons and for synthesizing complex organic molecules.
Effets Biochimiques Et Physiologiques
Norbornane does not have any known biochemical or physiological effects as it is not used as a drug or medication. However, it is known to be non-toxic and relatively inert, making it safe to handle and use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Norbornane has several advantages and limitations for use in laboratory experiments. Its stable and rigid structure makes it useful for studying the behavior of cyclic hydrocarbons and for synthesizing complex organic molecules. It is also non-toxic and relatively inert, making it safe to handle and use in laboratory experiments. However, it is insoluble in water and requires organic solvents for use in experiments, which can limit its applications in certain fields.
Orientations Futures
There are several future directions for research involving norbornane, including its use as a building block for the synthesis of new materials, as a model system for studying the behavior of cyclic hydrocarbons in biological systems, and as a reference compound for new analytical techniques. Additionally, further research is needed to explore the potential applications of norbornane in fields such as drug discovery, materials science, and environmental chemistry.
Applications De Recherche Scientifique
Norbornane has numerous applications in scientific research, including its use as a model system for studying the behavior of cyclic hydrocarbons, as a solvent for organic reactions, and as a building block for the synthesis of complex organic molecules. It is also used as a reference compound in NMR spectroscopy and as a standard for gas chromatography.
Propriétés
Numéro CAS |
127-92-4 |
|---|---|
Nom du produit |
6,6-Dimethylbicyclo[3.1.1]heptane |
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H16/c1-9(2)7-4-3-5-8(9)6-7/h7-8H,3-6H2,1-2H3 |
Clé InChI |
UCZTUROBDISEKY-UHFFFAOYSA-N |
SMILES |
CC1(C2CCCC1C2)C |
SMILES canonique |
CC1(C2CCCC1C2)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


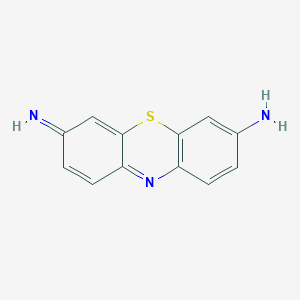
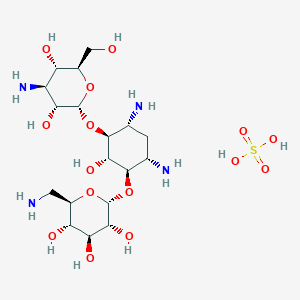
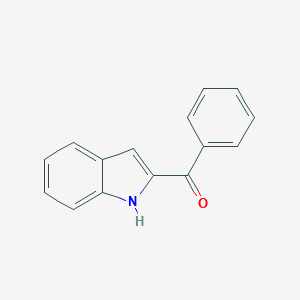
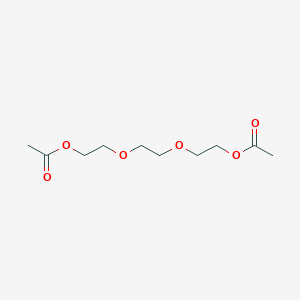
![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
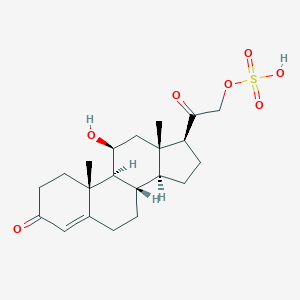

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)
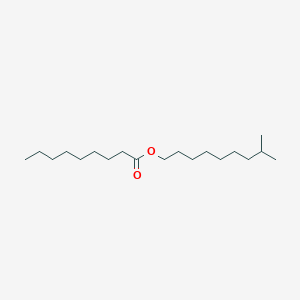
![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)
